molecular formula C23H18Cl3N5O B15200470 6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine

6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine

Cat. No.: B15200470
M. Wt: 486.8 g/mol
InChI Key: PFVBJMAQQYXMKF-UHFFFAOYSA-N
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Description

6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine is a complex organic compound that belongs to the class of triazine derivativesIt is characterized by the presence of multiple chlorine atoms and a triazine ring, which contribute to its unique chemical properties .

Preparation Methods

The synthesis of 6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine typically involves the sequential substitution of chlorine atoms in cyanuric chloride with various nucleophiles. One common method involves the reaction of cyanuric chloride with diethylamine and 9H-benzo[a]phenoxazin-9-amine under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, with the temperature carefully regulated to ensure the desired product is obtained.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as DNA gyrase in bacteria, which inhibits bacterial replication and growth . The triazine ring and chlorine atoms play a crucial role in binding to the target enzyme, disrupting its function and leading to the antimicrobial effects observed.

Comparison with Similar Compounds

Similar compounds include other triazine derivatives such as:

Compared to these compounds, 6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine is unique due to its specific substitution pattern and the presence of the benzo[a]phenoxazin moiety, which enhances its chemical stability and biological activity.

Properties

Molecular Formula

C23H18Cl3N5O

Molecular Weight

486.8 g/mol

IUPAC Name

6-chloro-5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine

InChI

InChI=1S/C23H18Cl3N5O/c1-3-31(4-2)12-9-10-15-16(11-12)32-20-18(24)17(21-28-22(25)30-23(26)29-21)13-7-5-6-8-14(13)19(20)27-15/h5-12H,3-4H2,1-2H3

InChI Key

PFVBJMAQQYXMKF-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1C=CC2=NC3=C(C(=C(C4=CC=CC=C43)C5=NC(=NC(=N5)Cl)Cl)Cl)OC2=C1

Origin of Product

United States

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